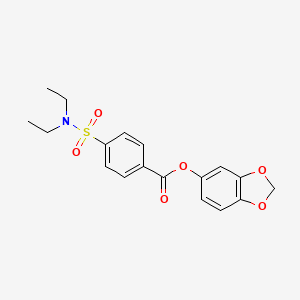

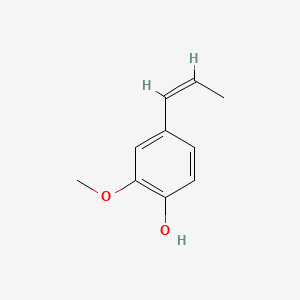

ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von AS-9705 umfasst mehrere Schritte, beginnend mit der Herstellung des Benzotriazolkerns. Zu den wichtigsten Schritten gehören:

Bildung des Benzotriazolkerns: Der Benzotriazolkern wird durch die Reaktion von o-Phenylendiamin mit salpetriger Säure synthetisiert, gefolgt von einer Cyclisierung.

Substitutionsreaktionen: Der Kern unterliegt verschiedenen Substitutionsreaktionen, um die Methoxy- und Carboxamidgruppen einzuführen.

Bildung des Hexahydroazepinrings: Der Hexahydroazepinring wird durch eine Reihe von Cyclisierungsreaktionen unter Beteiligung von Ethylamin gebildet.

Industrielle Produktionsmethoden: Die industrielle Produktion von AS-9705 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren ist auf Ausbeute und Reinheit optimiert und beinhaltet:

Batchreaktionen: In industriellen Reaktoren werden groß angelegte Batchreaktionen durchgeführt.

Reinigung: Die Verbindung wird mit Techniken wie Umkristallisation und Chromatographie gereinigt, um eine hohe Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: AS-9705 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren, z. B. die Reduktion der Carboxamidgruppe zu einem Amin.

Substitution: Substitutionsreaktionen können verschiedene Substituenten am Benzotriazolkern einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Zu den gebräuchlichen Oxidationsmitteln gehören Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Für Substitutionsreaktionen werden verschiedene Halogenierungsmittel und Nukleophile eingesetzt.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören oxidierte Derivate, reduzierte Amine und substituierte Benzotriazolverbindungen.

Wissenschaftliche Forschungsanwendungen

AS-9705 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung für die Untersuchung von Benzotriazolderivaten und deren Reaktivität verwendet.

Biologie: AS-9705 wird auf seine Auswirkungen auf zelluläre Prozesse und Rezeptorinteraktionen untersucht.

Industrie: AS-9705 wird bei der Entwicklung neuer Arzneimittel und als Referenzverbindung in der Qualitätskontrolle eingesetzt.

5. Wirkmechanismus

AS-9705 übt seine Wirkung hauptsächlich durch Antagonismus von Dopamin-D3-Rezeptoren aus. Es hemmt die Bindung von Dopamin an diese Rezeptoren, wodurch Emesis reduziert und die Magenmotilität gesteigert wird . Die Verbindung hat auch eine minimale Affinität für andere Neurotransmitterrezeptoren, was zu ihrer Spezifität und reduzierten Nebenwirkungen beiträgt.

Ähnliche Verbindungen:

Domperidon: Ein weiterer Dopaminrezeptorantagonist, der als Antiemetikum verwendet wird.

Metoclopramid: Ein Gastroprokinetikum mit ähnlichen antiemetischen Eigenschaften.

Ondansetron: Ein Serotoninrezeptorantagonist, der zur Vorbeugung von Übelkeit und Erbrechen eingesetzt wird.

Vergleich: AS-9705 ist einzigartig in seiner hohen Spezifität für Dopamin-D3-Rezeptoren, was es von anderen Verbindungen wie Domperidon und Metoclopramid unterscheidet, die eine breitere Rezeptoraffinität aufweisen. Diese Spezifität könnte das Risiko von Nebenwirkungen reduzieren und sein therapeutisches Profil verbessern .

Wirkmechanismus

AS-9705 exerts its effects primarily through antagonism of dopamine D3 receptors. It inhibits the binding of dopamine to these receptors, thereby reducing emesis and enhancing gastric motility . The compound also has minimal affinity for other neurotransmitter receptors, which contributes to its specificity and reduced side effects.

Vergleich Mit ähnlichen Verbindungen

Domperidone: Another dopamine receptor antagonist used as an anti-emetic.

Metoclopramide: A gastroprokinetic agent with similar anti-emetic properties.

Ondansetron: A serotonin receptor antagonist used to prevent nausea and vomiting.

Comparison: AS-9705 is unique in its high specificity for dopamine D3 receptors, which distinguishes it from other compounds like domperidone and metoclopramide that have broader receptor affinities. This specificity potentially reduces the risk of side effects and enhances its therapeutic profile .

Eigenschaften

IUPAC Name |

ethyl 4-acetyl-1-cyclopropyl-2,5-dimethylpyrrole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-5-18-14(17)13-9(3)15(11-6-7-11)8(2)12(13)10(4)16/h11H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMRNXGGFLRUIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1C(=O)C)C)C2CC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381563 |

Source

|

| Record name | Ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423768-51-8 |

Source

|

| Record name | Ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(3,5-Dimethylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B1225273.png)

![(3,4-Dimethoxyphenyl)-[4-[(2-hydroxy-5-methylphenyl)-oxomethyl]-1-pyrazolyl]methanone](/img/structure/B1225274.png)

![5-(4-chlorophenyl)sulfonyl-6-imino-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B1225275.png)

![1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B1225276.png)

![2-Amino-4-[[2-(4-bromophenyl)-2-oxoethyl]thio]-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile](/img/structure/B1225281.png)

![7-Amino-9-(phenacylthio)-8-azaspiro[4.5]deca-6,9-diene-6,10-dicarbonitrile](/img/structure/B1225282.png)

![4-[[4-(Benzenesulfonyl)-1-piperazinyl]-oxomethyl]-2-methyl-1-phthalazinone](/img/structure/B1225286.png)

![(5E)-4-amino-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazol-2-one](/img/structure/B1225289.png)

![1-[2-[3-(1-Methylethenyl)phenyl]propan-2-yl]-3-(4-methyl-2-pyridinyl)urea](/img/structure/B1225290.png)

![4-(dimethylamino)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B1225291.png)